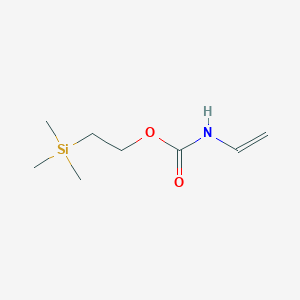
2-(Trimethylsilyl)ethyl ethenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl vinylcarbamate is an organosilicon compound that features a vinylcarbamate functional group attached to a 2-(trimethylsilyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl vinylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)ethanol with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Trimethylsilyl)ethyl vinylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)ethyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinylcarbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl vinylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis due to its stability and ease of removal.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Trimethylsilyl)ethyl vinylcarbamate exerts its effects involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active vinylcarbamate moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compound it is reacting with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl vinylcarbamate.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another silyl-containing compound used in organic synthesis.
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): A protecting group for amines and alcohols.
Uniqueness
2-(Trimethylsilyl)ethyl vinylcarbamate is unique due to its combination of a vinylcarbamate functional group with a trimethylsilyl group. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
67807-40-3 |
|---|---|
Molekularformel |
C8H17NO2Si |
Molekulargewicht |
187.31 g/mol |
IUPAC-Name |
2-trimethylsilylethyl N-ethenylcarbamate |
InChI |
InChI=1S/C8H17NO2Si/c1-5-9-8(10)11-6-7-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
InChI-Schlüssel |
KSFHSWQLYVOANV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)NC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


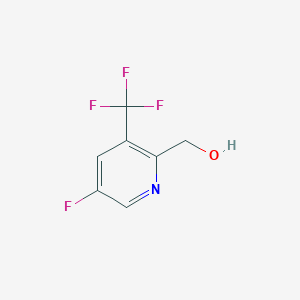
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
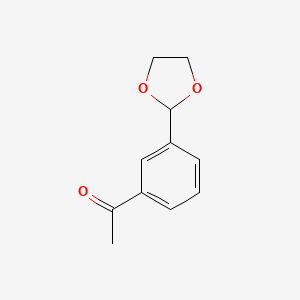
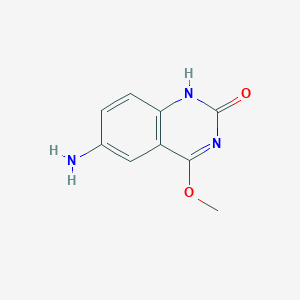
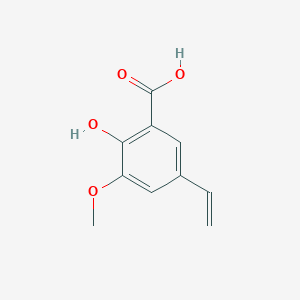
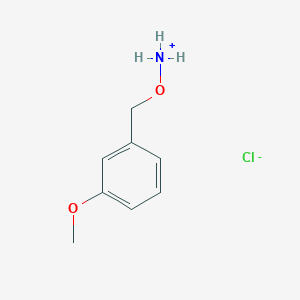
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
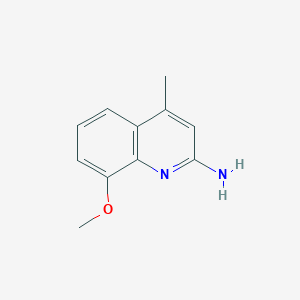
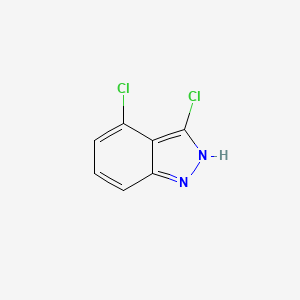
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
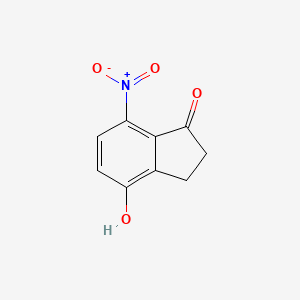
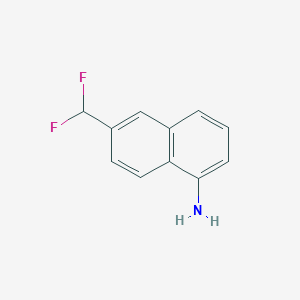

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
